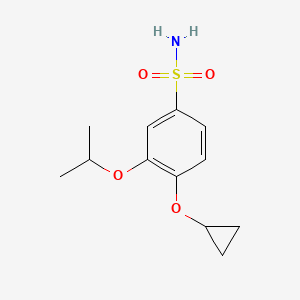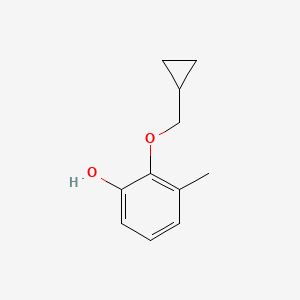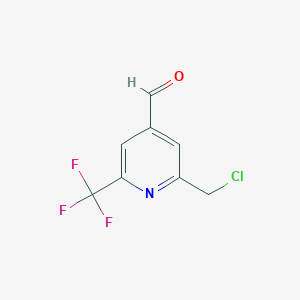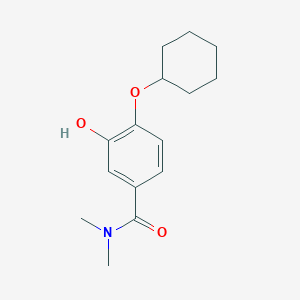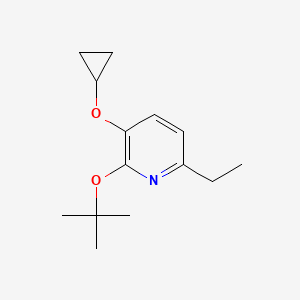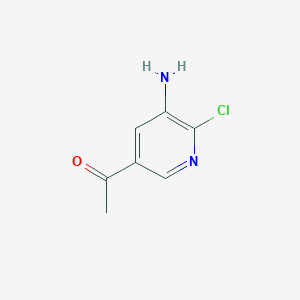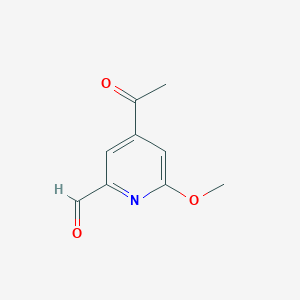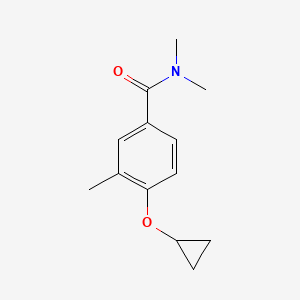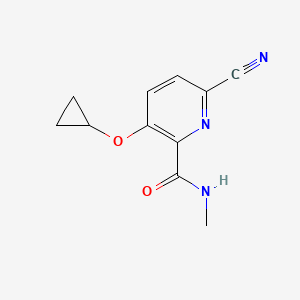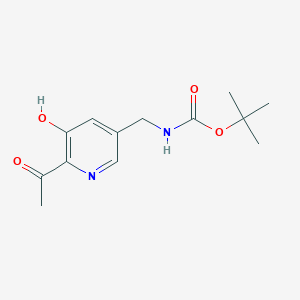
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and hydroxyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The acetyl and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (6-acetyl-5-hydroxypyridin-3-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate: This compound has methoxy groups instead of acetyl and hydroxyl groups, leading to different chemical reactivity and applications.
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate: Similar structure but with a methoxy group, affecting its chemical properties and uses.
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate:
These comparisons highlight the unique features of this compound, particularly its acetyl and hydroxyl substitutions, which contribute to its distinct chemical behavior and research applications.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
tert-butyl N-[(6-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11-10(17)5-9(6-14-11)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
BBWUAMUASDLEBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



